

solubility and melting point of 1,8-naphthalic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Naphthalic acid*

Cat. No.: *B184011*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **1,8-Naphthalic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthalic acid (naphthalene-1,8-dicarboxylic acid) is a polycyclic aromatic dicarboxylic acid. It serves as a crucial intermediate in the synthesis of various dyes, pigments, agrochemicals, and pharmaceuticals.^[1] Its derivatives, particularly naphthalimides, are explored for applications such as fluorescent probes and anticancer agents.^{[2][3]} A thorough understanding of its fundamental physicochemical properties, such as solubility and melting point, is essential for its application in synthesis, purification, and formulation development. This guide provides a detailed overview of these properties, supported by experimental protocols and logical workflows.

Physicochemical Data

The core physical properties of **1,8-naphthalic acid** are summarized below.

Melting Point

The melting point of **1,8-naphthalic acid** is consistently reported in a narrow range, indicating its thermal stability. Impurities will typically cause a depression and broadening of this range.

Parameter	Value (°C)
Melting Point	269 - 274

Sources:[1][4][5]

Solubility

1,8-Naphthalic acid is characterized by its poor aqueous solubility and good solubility in certain organic solvents and alkaline solutions.[4][5]

Solvent	Solubility	Notes
Water	Insoluble	[4][5]
Ethanol	Soluble	[1]
Ether	Soluble	[4][5]
Acetone	Soluble	[1]
Dilute Alkaline Solutions	Soluble	Forms a salt.[4][5]
Sulfuric Acid	Soluble	Exhibits yellow and blue fluorescence.[4][5]

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of 1,8-naphthalic acid are outlined below.

Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for determining the melting point range of a solid organic compound using a melting point apparatus (e.g., Mel-Temp).

Apparatus and Materials:

- Melting point apparatus

- Capillary tubes (sealed at one end)
- 1,8-Naphthalic acid sample (dry and pure)
- Mortar and pestle or spatula
- Watch glass

Procedure:

- Sample Preparation: Place a small amount of dry 1,8-naphthalic acid on a clean watch glass. Use a spatula or mortar and pestle to crush the sample into a fine powder. This ensures uniform packing and heat transfer.[6]
- Capillary Loading: Invert a capillary tube and tap the open end into the powdered sample. A small amount of sample will be forced into the tube.
- Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. The packed sample should be 2-3 mm high.
- Initial Measurement (Optional): If the approximate melting point is unknown, a preliminary, rapid heating run can be performed to estimate the melting range.
- Accurate Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating: Heat the apparatus rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]
- Observation and Recording: Record the temperature at which the first liquid drop appears (the beginning of the melting range) and the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).[6]
- Cleanup: After cooling, dispose of the used capillary tube in a designated glass waste container.

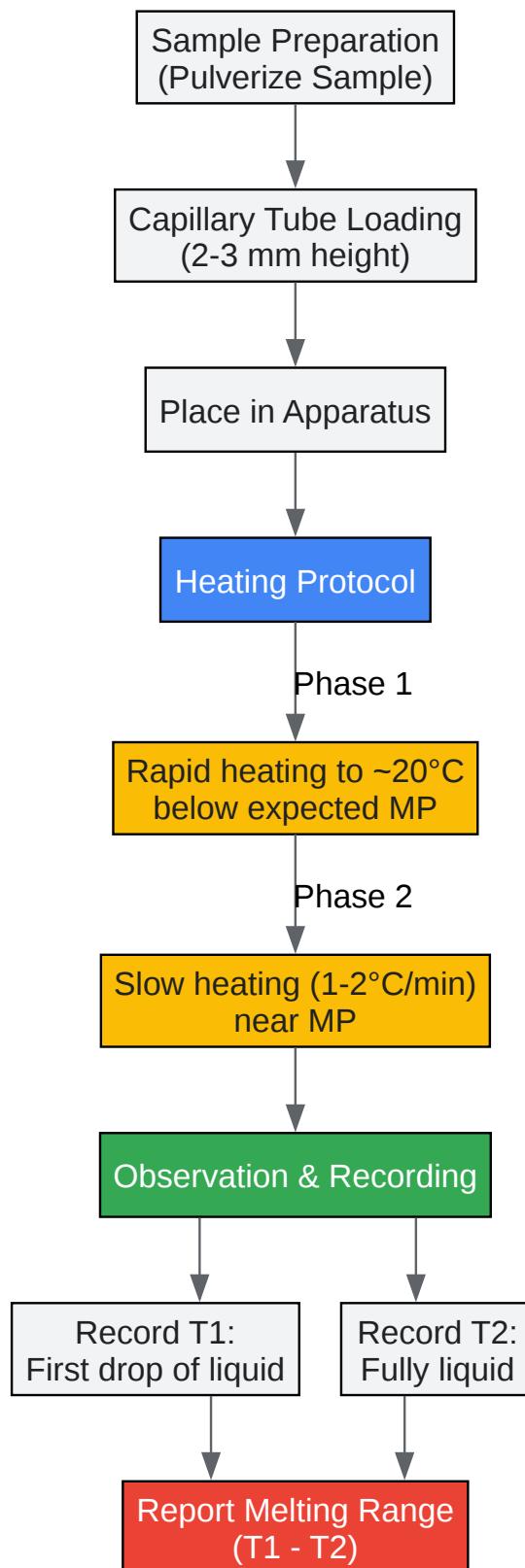
Solubility Determination (Isothermal Stirred-Flask Method)

This method determines the solubility of a compound in a specific solvent at a constant temperature. It is based on the principle of achieving equilibrium in a saturated solution.[\[7\]](#)[\[8\]](#)

Apparatus and Materials:

- Jacketed glass vessel or temperature-controlled shaker bath
- Magnetic stirrer and stir bar
- Calibrated thermometer or temperature probe
- Analytical balance
- Syringe with a micropore filter (e.g., PTFE, 0.45 µm)
- Volumetric flasks and pipettes
- Solvent of interest (e.g., ethanol)
- **1,8-Naphthalic acid** sample

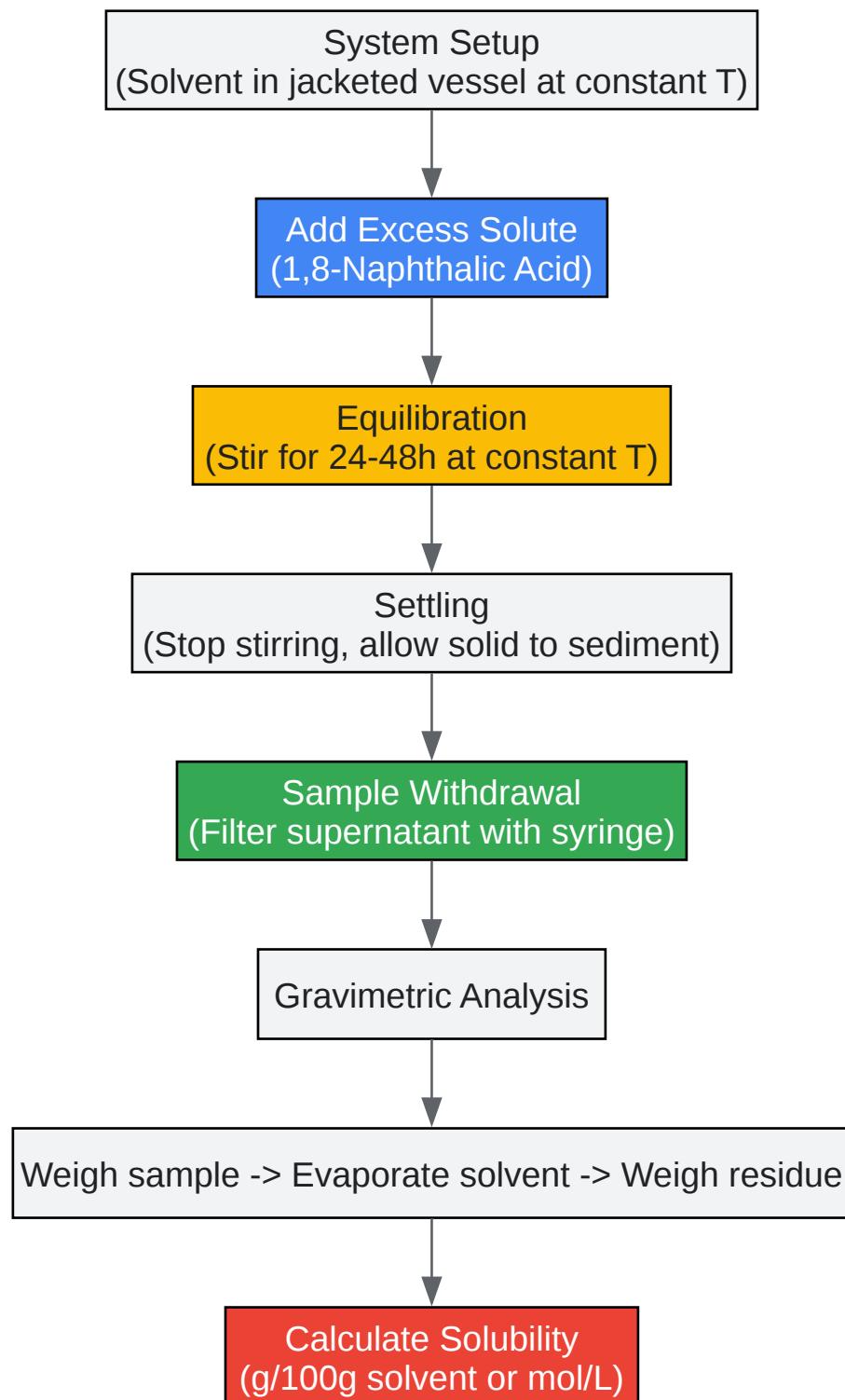
Procedure:


- **System Setup:** Place the chosen solvent into the jacketed glass vessel maintained at the desired constant temperature (e.g., 25°C) by a circulating water bath.
- **Creating a Saturated Solution:** Add an excess amount of **1,8-naphthalic acid** to the solvent to ensure that a solid phase remains, indicating saturation.
- **Equilibration:** Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The temperature must be kept constant throughout this period.
- **Sample Withdrawal:** Stop the stirring and allow the undissolved solid to settle for several hours. Carefully withdraw a known volume of the clear supernatant using a pre-heated or

temperature-equilibrated syringe fitted with a filter. The filter removes any suspended microcrystals.

- **Gravimetric Analysis:** Weigh the collected sample of the saturated solution. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dry **1,8-naphthalic acid** residue is achieved.
- **Calculation:** Calculate the solubility using the mass of the dissolved solid and the mass of the solvent. The result can be expressed in various units, such as grams of solute per 100 g of solvent or moles of solute per liter of solution.

Visualized Workflows and Relationships


Diagram: Melting Point Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for determining the melting point of **1,8-naphthalic acid**.

Diagram: Solubility Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the isothermal stirred-flask solubility measurement.

Diagram: Chemical Equilibrium in Aqueous Solution

1,8-Naphthalic acid undergoes a spontaneous intramolecular cyclization in acidic aqueous solutions to form its corresponding anhydride. This reaction is reversible, with the hydrolysis of the anhydride being favored under neutral or basic conditions.^[9]

Caption: Reversible cyclization of 1,8-naphthalic acid in aqueous media.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthalic anhydride Naphtho 1,8,8a-c,d pyran-1,3-dione 81-84-5 [sigmaaldrich.com]
- 4. 1,8-NAPHTHALIC ACID | 518-05-8 [chemicalbook.com]
- 5. 1,8-NAPHTHALIC ACID CAS#: 518-05-8 [amp.chemicalbook.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [solubility and melting point of 1,8-naphthalic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184011#solubility-and-melting-point-of-1-8-naphthalic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com